1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride
Description
1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride is a heterocyclic compound combining a benzothiazole scaffold with a piperidine moiety. The hydrochloride salt enhances solubility and stability. This compound is primarily explored as a precursor for bioactive molecules targeting neurological and antimicrobial pathways .
Molecular Formula: C12H14ClN3S
Molecular Weight: 283.78 g/mol
Key Features:
- Benzothiazole ring (electron-deficient, planar structure).
- Piperidine-3-amine (conformationally flexible, protonatable amine).
- Hydrochloride salt (improved crystallinity and solubility).
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)piperidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.ClH/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12;/h1-2,5-6,9H,3-4,7-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMQDOISGICHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like glacial acetic acid and catalysts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Substitution Reactions
The benzothiazole ring and piperidine amine group participate in nucleophilic and electrophilic substitution reactions. Key examples include:
Acylation of the Piperidine Amine
The primary amine on the piperidine ring reacts with acylating agents. For example:
-
Reaction with chloroacetyl chloride :
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chloroacetyl chloride | Reflux, K₂CO₃, CHCl₃ | N-(6-chlorobenzothiazol-2-yl)chloroacetamide | 72–85 |
Condensation with Amines
The amine group undergoes condensation with aldehydes or ketones:
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Reaction with aromatic aldehydes :
Reduction of the Benzothiazole Ring
While direct data on the compound is limited, analogous benzothiazoles undergo ring-opening reductions:
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Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
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Product : Mercapto derivatives via cleavage of the thiazole ring .
Oxidation of the Piperidine Moiety
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Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) .
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Product : N-Oxide derivatives, though specific yields for this compound are unreported.
Ring-Opening and Ring-Contraction Reactions
The benzothiazole ring can undergo hydrolysis under acidic or basic conditions:
Suzuki-Miyaura Cross-Coupling
While not explicitly documented for this compound, benzothiazole boronic esters participate in palladium-catalyzed couplings:
Complexation with Metal Ions
The sulfur and nitrogen atoms in the benzothiazole and piperidine groups act as ligands:
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Example : Coordination with Cu(II) or Zn(II) ions to form metal complexes, enhancing antioxidant or antimicrobial activity .
Comparative Reactivity with Analogues
Data from structurally similar compounds highlight trends:
Synthetic Challenges and Optimization
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Steric hindrance : The piperidine ring may limit access to the benzothiazole’s C-2 position.
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Solubility : Hydrochloride salt improves aqueous solubility but complicates organometallic reactions.
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Yield optimization : Microwave-assisted synthesis reduces reaction times (e.g., 4–6 hours vs. 12 hours conventional) .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Pharmacological Implications
The following table highlights structural variations and their impact on biological activity:
Key Observations :
- Benzothiazole vs.
- Chain Length and Substituents : Compounds with extended alkyl chains and arylpiperazine groups (e.g., ) exhibit enhanced 5HT1A/SERT activity due to improved hydrophobic interactions.
- Rigid vs. Flexible Cores : Bicyclopentane derivatives () may offer better pharmacokinetic profiles compared to flexible piperidine analogues.
Biological Activity
Overview
1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride is a compound of significant interest due to its unique structural properties and potential biological activities. Its molecular structure combines a benzothiazole ring with a piperidine moiety, which is known to enhance its pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by its ability to undergo various chemical reactions, including reduction and substitution, which are crucial for its biological activity and synthesis of derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins. This inhibition suggests potential applications as an anti-inflammatory agent.
Biological Activities
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation through COX inhibition, making it a candidate for treating inflammatory disorders.
- Antioxidant Activity : Studies indicate that derivatives of this compound exhibit antioxidant properties, protecting cells from oxidative stress and DNA damage .
- Antimicrobial Activity : Research has shown that benzothiazole derivatives possess significant antimicrobial activity, suggesting that this compound may also exhibit similar effects against various pathogens .
- Anticancer Potential : Preliminary studies indicate that this compound may have anticancer properties, particularly in inhibiting cell proliferation in certain cancer cell lines. The structure allows for interactions that may disrupt cancer cell growth pathways .
Comparative Studies
To understand the unique properties of this compound, it is essential to compare it with similar compounds:
Case Study 1: Anti-inflammatory Activity
In a study examining various benzothiazole derivatives, this compound was found to significantly inhibit COX enzymes in vitro. This inhibition correlated with reduced levels of inflammatory markers in cellular assays, indicating its potential as an anti-inflammatory agent.
Case Study 2: Antioxidant Properties
A series of experiments assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed that it effectively scavenged free radicals, suggesting protective effects against oxidative stress-related damage.
Case Study 3: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including A431 and Jurkat cells. The IC50 values were comparable to standard chemotherapeutic agents, indicating its potential as an anticancer drug candidate .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(Benzo[d]thiazol-2-yl)piperidin-3-amine hydrochloride?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry, solvent polarity) and identify critical factors. For example, a Box-Behnken design minimizes trials while evaluating interactions between variables .
- Monitor reaction progress via HPLC with ammonium acetate buffer (pH 6.5) to ensure reproducibility .
- Reference computational tools (e.g., quantum chemical calculations) to predict intermediate stability and reaction pathways, reducing trial-and-error approaches .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Combine 1H/13C NMR for structural confirmation and LC-MS for purity assessment. For salt forms (e.g., hydrochloride), use ion chromatography to verify counterion stoichiometry .
- Validate crystallinity via X-ray diffraction (XRD) and thermal stability via TGA-DSC to assess decomposition thresholds .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Adhere to Chemical Hygiene Plan standards: conduct risk assessments for inhalation/contact hazards and use fume hoods for synthesis .
- Implement emergency procedures for spills (e.g., neutralization with sodium bicarbonate) and ensure 100% compliance with safety exams before lab work .
Advanced Research Questions
Q. How can computational methods enhance pharmacological profiling of this compound?
Methodological Answer:
- Perform virtual screening against target receptors (e.g., uPAR) using molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities .
- Integrate QSAR models to correlate structural features (e.g., piperidine ring flexibility) with activity, prioritizing analogs for synthesis .
Q. How to resolve contradictions in reactivity or bioactivity data across studies?
Methodological Answer:
- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, impurities) .
- Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .
Q. What challenges arise when scaling reactions from lab to pilot plant?
Methodological Answer:
- Address mass/heat transfer limitations by modeling reactor dynamics (e.g., CFD simulations) and optimizing agitation rates .
- Use microreactor systems to maintain mixing efficiency and mitigate exothermic risks during scale-up .
Q. How to optimize assay conditions for evaluating this compound’s stability?
Methodological Answer:
Q. What advanced spectroscopic techniques are suitable for studying its interaction with biomolecules?
Methodological Answer:
Q. How can AI-driven tools improve reaction optimization?
Methodological Answer:
Q. What training is essential for advanced research involving this compound?
Methodological Answer:
- Enroll in courses covering reaction engineering (e.g., RDF2050112: Reaction Fundamentals) and data science (e.g., CRDC RDF2050108) .
- Practice interdisciplinary collaboration through workshops (e.g., ICReDD’s computational-experimental feedback loops) .
Notes
- Focus on peer-reviewed journals, institutional guidelines (e.g., ICReDD, CRDC), and computational frameworks for methodological rigor.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
